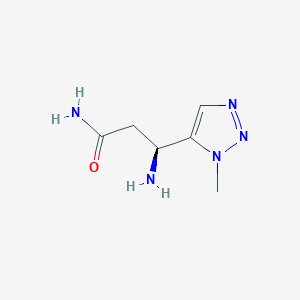

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide

Description

Properties

Molecular Formula |

C6H11N5O |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-methyltriazol-4-yl)propanamide |

InChI |

InChI=1S/C6H11N5O/c1-11-5(3-9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m0/s1 |

InChI Key |

KKIXJORQDOHOQL-BYPYZUCNSA-N |

Isomeric SMILES |

CN1C(=CN=N1)[C@H](CC(=O)N)N |

Canonical SMILES |

CN1C(=CN=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

Condensation reactions between amines and carboxylic acids or their derivatives can be used to form amide bonds. This approach might be useful for attaching the propanamide moiety to the triazole core.

Chiral Synthesis

Given the chiral nature of the compound (3S configuration), asymmetric synthesis techniques or chiral resolution methods would be necessary to ensure the correct stereochemistry.

Optimization of Reaction Conditions

For related compounds, optimizing reaction conditions such as solvent choice and temperature has been crucial for achieving high yields. For example, acetonitrile at 170°C has been found to be effective for certain triazole syntheses.

Data Tables for Related Compounds

Table 1: Optimization of Conditions for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide Synthesis

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 27 |

| 2 | H2O | 180 | 25 | 28 |

| 3 | AcOEt | 180 | 25 | 64 |

| 4 | MeCN | 180 | 25 | 75 |

| 5 | MeCN | 170 | 25 | 79 |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group and the triazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring and the amino group can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Differences

The primary distinction lies in the heterocyclic ring and substituents. Key analogs include:

- Triazole vs. The chloro substituent in the pyrazole analog increases molecular weight and lipophilicity .

- Stereochemistry: The 3S configuration in the target compound may influence enantioselective interactions, a feature absent in non-chiral analogs like thiophene derivatives .

Physicochemical Properties

Molecular Weight and Solubility

- The triazole-containing compound has the lowest molecular weight (169.18 g/mol), suggesting higher solubility in polar solvents compared to the pyrazole analog (202.64 g/mol) .

- Thiophene derivatives (e.g., compound 7b in ) with bulkier substituents (e.g., ethoxycarbonyl) exhibit reduced aqueous solubility .

Spectroscopic Features

- ¹H-NMR : The triazole NH proton in analogs resonates at δ 13.0 ppm, as seen in , whereas pyrazole derivatives lack this peak due to structural differences .

- Methyl groups on heterocycles (e.g., δ 3.4 ppm for CH₂ in ) are common in both triazole and pyrazole analogs, but electronic environments differ due to ring nitrogen arrangements .

Limitations and Data Gaps

- Biological Activity: No direct comparative studies on efficacy or toxicity are available in the provided sources.

Biological Activity

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C6H11N5O and a molecular weight of approximately 169.19 g/mol, this compound contains a propanamide backbone with an amino group and a 1-methyl-1H-1,2,3-triazole substituent, which enhances its interaction capabilities with various biological targets .

The compound's structure is characterized by the presence of a triazole ring, known for its ability to participate in hydrogen bonding and π-π interactions. These features are critical for its biological activity as they facilitate binding to enzymes and receptors involved in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C6H11N5O |

| Molecular Weight | 169.19 g/mol |

| CAS Number | 1847539-76-7 |

| Structural Features | Triazole ring |

The biological activity of this compound is primarily attributed to its ability to modulate biological pathways through interactions with specific receptors and enzymes. The compound has been studied for its potential as a biochemical probe and therapeutic agent due to its favorable binding affinity and selectivity towards certain biological targets .

Interaction Studies

Research indicates that the compound engages in significant interactions with various macromolecules, enhancing its utility in drug discovery. For instance, studies have shown that it can inhibit certain enzymatic activities, which may lead to therapeutic effects in diseases mediated by these enzymes .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Anti-Trypanosomal Activity : In vitro assays demonstrated that derivatives of this compound exhibited sub-micromolar EC50 values against Trypanosoma brucei, indicating potent anti-parasitic activity with minimal cytotoxic effects on mammalian cells .

- Enzyme Inhibition : The compound has shown promise in inhibiting the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in secretion systems. This suggests potential applications in treating bacterial infections .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid | C6H10BrN4O2 | Contains a bromo substituent; potential for enhanced reactivity. |

| (3S)-3-Amino-3-(4-methylthio-1-methyltriazol)propanoic acid | C7H12N4O2S | Features a methylthio group; may exhibit different biological activities due to sulfur presence. |

| (3R)-3-Amino-3-(1-methyl-imidazolyl)propanoic acid | C7H11N3O2 | Substituted with an imidazole; differing properties and activities due to heterocyclic structure. |

Q & A

Basic: What are the recommended synthetic routes for (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargylamine and methylazide derivatives .

- Step 2: Chiral resolution using L- or D-tartaric acid to isolate the (3S)-enantiomer, followed by amidation with activated carboxylic acids (e.g., EDC/HOBt coupling) .

- Purity Optimization: Employ reverse-phase HPLC with a chiral column (>98% enantiomeric excess) and recrystallization in ethanol/water mixtures .

Basic: How is the stereochemistry and crystal structure of this compound validated?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement (e.g., Mo-Kα radiation, θ range 2.5–28.3°) to confirm the (3S)-configuration and triazole geometry .

- Spectroscopic Confirmation: H/C NMR (DMSO-d6) to verify chiral centers (e.g., δ 3.2 ppm for NH, δ 7.8 ppm for triazole protons) and FT-IR for amide C=O stretch (~1650 cm) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Kinase or protease inhibition assays (IC determination) using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .

- Target Binding: Surface plasmon resonance (SPR) to measure binding affinity (K) to receptors like GABA or NMDA .

Advanced: How can researchers address contradictions in reported biological activities across structurally similar analogs?

Methodological Answer:

- Meta-Analysis: Compare substituent effects (e.g., bromine vs. chlorine on furan analogs ) using QSAR models (e.g., CoMFA or Hammett plots) to correlate electronic properties with activity .

- Structural Biology: Resolve binding modes via cryo-EM or molecular dynamics simulations (AMBER/CHARMM force fields) to identify critical interactions (e.g., triazole π-stacking vs. hydrogen bonding) .

Advanced: What strategies ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Catalysis: Use Jacobsen’s thiourea catalysts for asymmetric Michael additions to minimize racemization .

- Continuous Flow Reactors: Optimize residence time and temperature to suppress side reactions (e.g., epimerization at C3) .

- In-line Analytics: Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time enantiomer tracking .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen against the PDB database (e.g., CYP450 isoforms or hERG channels) .

- Machine Learning: Train models on ChEMBL data to predict ADMET profiles (e.g., hepatotoxicity risk) .

Advanced: What methods improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Crystallization: Design coformers (e.g., succinic acid or nicotinamide) to enhance solubility via hydrogen-bond networks .

- Prodrug Strategies: Introduce phosphate esters at the amide group, cleaved in vivo by phosphatases .

Advanced: How are degradation pathways characterized under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, or HO, followed by LC-MS/MS to identify breakdown products (e.g., triazole ring oxidation) .

- Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced: What bioconjugation techniques are feasible for probe development?

Methodological Answer:

- Click Chemistry: Attach fluorophores (e.g., TAMRA-azide) to the triazole ring via CuAAC .

- SPR Biosensors: Immobilize on gold chips via thiol-amide coupling for real-time interaction studies .

Advanced: How to assess synergistic effects with existing therapeutics?

Methodological Answer:

- Combinatorial Screening: Use Bliss independence or Chou-Talalay models in 3D tumor spheroids .

- Transcriptomics: RNA-seq to identify pathway crosstalk (e.g., mTOR/AMPK) after co-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.